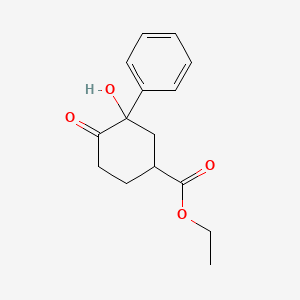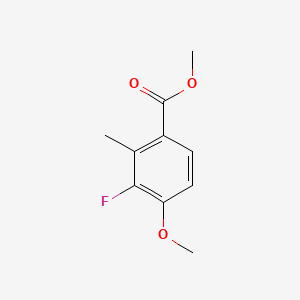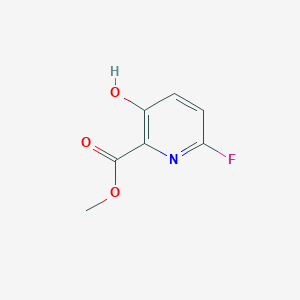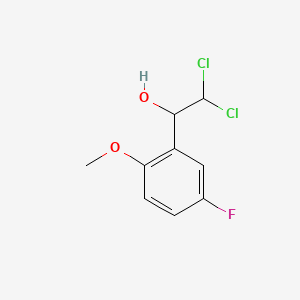
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with a phenyl group, a hydroxy group, a keto group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method is the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can be oxidized to form a keto group, resulting in a diketone structure.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl group.
科学的研究の応用
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxy and keto groups allows it to participate in hydrogen bonding and other interactions that can influence its activity.
類似化合物との比較
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another compound with a similar ester and keto functional group but with a different ring structure.
Triethylaluminium: An organoaluminium compound with different chemical properties but used in similar synthetic applications.
Uniqueness: Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with multiple functional groups, providing a versatile scaffold for chemical modifications and applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and development.
特性
CAS番号 |
92582-06-4 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC名 |
ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-2-19-14(17)11-8-9-13(16)15(18,10-11)12-6-4-3-5-7-12/h3-7,11,18H,2,8-10H2,1H3 |
InChIキー |
RVJZUUGBJKERTK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(=O)C(C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14023141.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)


![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)



![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)



